![molecular formula C17H19ClN2O B5654665 N-(4-chlorophenyl)-N'-(2,6-diethylphenyl)urea](/img/structure/B5654665.png)
N-(4-chlorophenyl)-N'-(2,6-diethylphenyl)urea
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Overview
Description
Synthesis Analysis
- N-(4-chlorophenyl)-N'-(2,6-diethylphenyl)urea can be synthesized through various chemical reactions. One study describes the synthesis of similar urea derivatives by reacting acylazides with amines, suggesting a potential pathway for synthesizing N-(4-chlorophenyl)-N'-(2,6-diethylphenyl)urea as well (Song Xin-jian et al., 2006).
Molecular Structure Analysis
- The molecular structure of urea derivatives, including N-(4-chlorophenyl)-N'-(2,6-diethylphenyl)urea, can be characterized using techniques like IR spectroscopy, 1H NMR, and elemental analysis. This is demonstrated in a study where similar urea compounds were structurally characterized (Liu He-qin, 2010).
Chemical Reactions and Properties
- Urea derivatives, including N-(4-chlorophenyl)-N'-(2,6-diethylphenyl)urea, can participate in various chemical reactions. For instance, a study on N,N'-dichlorobis(2,4,6-trichlorophenyl)urea demonstrates its use as a chlorinating agent, highlighting the reactivity of similar urea compounds (M. Sathe et al., 2007).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,6-diethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-3-12-6-5-7-13(4-2)16(12)20-17(21)19-15-10-8-14(18)9-11-15/h5-11H,3-4H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIJHZYURDJBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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